Cannabidibutol

Description

Properties

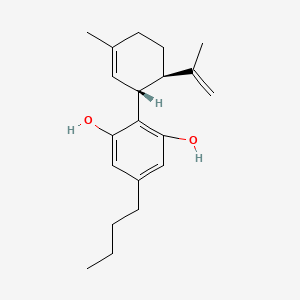

IUPAC Name |

5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-5-6-7-15-11-18(21)20(19(22)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-17,21-22H,2,5-9H2,1,3-4H3/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRXESQKGXYDOL-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345995 | |

| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60113-11-3 | |

| Record name | Cannabidibutol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIBUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ25E98QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Cannabidibutol (CBDB) in Hemp Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid in Cannabis sativa L. extracts.[1][2] Initially discovered as a minor impurity in commercially available CBD products derived from hemp, its presence has prompted further investigation into its chemical properties and potential biological activity.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and analytical quantification of CBDB. It is intended to serve as a resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound (CBDB)

CBDB is structurally similar to CBD, with the key difference being a butyl side chain instead of the more common pentyl chain found in CBD.[1] This structural variation influences its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Formal Name | (1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [5] |

| Molecular Formula | C₂₀H₂₈O₂ | [5] |

| Molecular Weight | 300.4 g/mol | [5] |

| CAS Number | 60113-11-3 | [5] |

Experimental Protocols

This section details the methodologies for the isolation and quantification of CBDB from hemp extracts, based on the foundational research in this area.

Isolation of this compound by Semi-Preparative Liquid Chromatography

The initial isolation of CBDB was achieved through semi-preparative high-performance liquid chromatography (HPLC) from a commercially available CBD crystal sample.[1] The following protocol is a detailed representation of the methodology described in the literature.

Experimental Workflow for CBDB Isolation

Quantification of this compound by HPLC-UV

A validated high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) has been developed for the simultaneous quantification of CBDB and cannabidivarin (B1668262) (CBDV) in CBD samples.[1][6]

HPLC-UV Method Parameters

| Parameter | Value |

| Instrumentation | Agilent 1200 Series HPLC with UV/Vis Detector |

| Column | Poroshell 120 EC-C18 (150 x 3.0 mm, 2.7 µm) |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25°C |

| UV Detection Wavelength | 228 nm |

| Internal Standard | Ibuprofen (1 µg/mL) |

Validation Parameters for the HPLC-UV Method

| Parameter | CBDB | CBDV |

| Linear Range | 0.12 - 24.0 µg/mL | 0.28 - 56.4 µg/mL |

| Limit of Detection (LOD) | 0.04 µg/mL | 0.10 µg/mL |

| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.28 µg/mL |

| Intra-day Precision (RSD%) | 2.1 - 7.5% | 1.8 - 8.2% |

| Inter-day Precision (RSD%) | 3.4 - 9.1% | 2.9 - 9.8% |

| Accuracy (%) | 95.2 - 104.5% | 96.8 - 103.1% |

Quantitative Data

The concentration of CBDB in commercial CBD samples has been reported to be in the range of 0.08% to 0.19% (w/w).[3] The table below summarizes the quantitative data from the analysis of ten different batches of commercially available CBD.

| Sample Batch | CBDB Concentration (% w/w) | CBDV Concentration (% w/w) |

| 1 | 0.12 | 0.25 |

| 2 | 0.09 | 0.18 |

| 3 | 0.15 | 0.31 |

| 4 | 0.08 | 0.15 |

| 5 | 0.19 | 0.41 |

| 6 | 0.11 | 0.22 |

| 7 | 0.14 | 0.29 |

| 8 | 0.10 | 0.20 |

| 9 | 0.16 | 0.35 |

| 10 | 0.13 | 0.27 |

Hypothesized Signaling Pathways of this compound

To date, there is a lack of direct experimental data on the pharmacological activity and specific signaling pathways of CBDB. However, due to its structural similarity to CBD, it is plausible to hypothesize that CBDB may interact with some of the same molecular targets. The shorter butyl side chain of CBDB compared to the pentyl side chain of CBD may influence its binding affinity and efficacy at these targets.

In silico docking studies of other cannabinoids have been used to predict their interactions with various receptors.[7][8][9][10][11] A similar approach could be applied to CBDB to predict its binding to known cannabinoid receptors (CB1 and CB2) and other targets of CBD, such as transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs).

Hypothetical Signaling Pathway of CBDB

It is important to emphasize that this diagram represents a hypothetical model based on the known pharmacology of the structurally related compound, CBD. Further experimental validation is required to confirm the actual molecular targets and signaling pathways of CBDB.

Conclusion

The discovery of this compound (CBDB) as a natural phytocannabinoid in hemp extracts expands the known chemical diversity of Cannabis sativa. The development of robust analytical methods for its isolation and quantification is crucial for further research into its potential biological activities. While its pharmacological profile remains largely unexplored, its structural similarity to CBD suggests that it may possess interesting therapeutic properties. Future research should focus on elucidating the specific molecular targets and signaling pathways of CBDB to fully understand its potential role in the complex pharmacology of cannabinoids. This in-depth technical guide provides a foundation for researchers to build upon in their exploration of this novel cannabinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of chromatographic methods for quality control of cannabinoid impurities in products containing Cannabidiol [pharmacia.pensoft.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic cannabinoids: In silico prediction of the cannabinoid receptor 1 affinity by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In Silico Study for Expanding the Utility of Cannabidiol in Alzheimer's Disease Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico investigation of cannabinoids from Cannabis sativa leaves as a potential anticancer drug to inhibit MAPK-ERK signaling pathway and EMT induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cannabidibutol (CBDB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid and an impurity in commercial CBD extracted from hemp.[1][2] Its structural similarity to CBD, a compound of significant therapeutic interest, necessitates a thorough understanding of its chemical properties for researchers, scientists, and professionals involved in drug development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of CBDB. While direct research into the specific signaling pathways of CBDB is limited, this guide also explores its putative mechanism of action based on its structural relationship to other cannabinoids and available in vitro data.

Chemical Structure and Properties

CBDB, also known as Cannabidiol-C4 (CBD-C4), possesses a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[3] Its formal IUPAC name is (1'R,6'R)-5-butyl-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene-1,3-diol. The structure features a resorcinol (B1680541) core with a butyl side chain and a p-menthadienyl group.

| Property | Value | Reference |

| IUPAC Name | (1'R,6'R)-5-butyl-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene-1,3-diol | [3] |

| Molecular Formula | C₂₀H₂₈O₂ | [3] |

| Molecular Weight | 300.4 g/mol | [3] |

| CAS Number | 60113-11-3 | [3] |

Stereochemistry

The stereochemistry of CBDB has been unequivocally determined as the (1'R,6'R)-trans configuration. This was confirmed through the stereoselective synthesis of the (1'R,6'R)-trans isomer and subsequent comparison of its spectroscopic data with that of the naturally isolated compound. The data from Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Circular Dichroism (CD) spectroscopy of both the synthetic and natural CBDB were found to be identical, confirming the absolute configuration.[2][4]

Spectroscopic and Chromatographic Data

The characterization of CBDB has been extensively performed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including 1H NMR, 13C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, has been instrumental in elucidating the structure of CBDB.[5]

| NMR Data for Synthetic (-)-trans-CBDB in CDCl₃ | |

| ¹H NMR (600 MHz) | δ (ppm): 6.13 (s, 2H, H-2', H-6'), 4.58 (s, 1H, H-10a), 4.47 (s, 1H, H-10b), 3.89 (d, J = 10.7 Hz, 1H, H-1), 2.44 (t, J = 7.7 Hz, 2H, H-1''), 2.39 – 2.31 (m, 1H, H-6), 2.18 – 2.07 (m, 1H, H-4a), 1.99 – 1.90 (m, 1H, H-4b), 1.78 (s, 3H, H-7), 1.68 (s, 3H, H-9), 1.62 – 1.54 (m, 2H, H-2''), 1.42 – 1.32 (m, 2H, H-3''), 0.91 (t, J = 7.4 Hz, 3H, H-4'') |

| ¹³C NMR (151 MHz) | δ (ppm): 154.9 (C-3'), 154.8 (C-5'), 149.3 (C-8), 142.8 (C-1'), 135.2 (C-3), 125.1 (C-2), 114.1 (C-4'), 113.8 (C-6'), 110.1 (C-10), 47.1 (C-6), 45.4 (C-1), 35.5 (C-2''), 31.6 (C-5), 31.5 (C-4), 30.6 (C-1''), 23.5 (C-7), 22.6 (C-3''), 21.0 (C-9), 14.0 (C-4'') |

Data sourced from Citti et al., Data in Brief, 2019.[5]

Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy

UV and CD spectra provide information about the electronic transitions and chirality of the molecule.

| Spectroscopic Data | Wavelength (nm) | Absorption |

| UV Spectrum (in ACN) | λmax | 228, 274, 280 (sh) |

| CD Spectrum (in ACN) | λ (Δε) | 215 (+15), 235 (-25), 265 (+5) |

Data sourced from Citti et al., Data in Brief, 2019.[1]

Experimental Protocols

Stereoselective Synthesis of (-)-trans-CBDB

The synthesis of (-)-trans-CBDB is crucial for confirming the stereochemistry of the natural product and for providing a pure standard for analytical and biological studies. A common method involves the condensation of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol under acidic conditions.[6]

Detailed Methodology:

-

A solution of olivetol (1.1 equivalents) in dichloromethane (B109758) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

10-Camphorsulfonic acid (CSA) (0.1 equivalents) is added as a catalyst.

-

A solution of a trans:cis mixture of isopiperitenol (B1207519) (1 equivalent) in dichloromethane is added dropwise to the stirred solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is then quenched with a saturated solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure (-)-trans-CBDB.[6]

NMR Spectroscopy

Detailed Methodology:

-

Sample Preparation: The purified CBDB sample is dissolved in deuterated chloroform (B151607) (CDCl₃) at a concentration suitable for NMR analysis.[5]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.[5]

-

1H NMR: Standard pulse programs are used with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as spectral width, relaxation delay, and pulse width are optimized.[5]

-

13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra. These experiments are essential for assigning the proton and carbon signals and confirming the connectivity of the molecule.[5]

UV and CD Spectroscopy

Detailed Methodology:

-

Sample Preparation: A solution of CBDB is prepared in a suitable solvent, such as acetonitrile (B52724) (ACN), at a known concentration.[1]

-

Instrumentation: UV and CD spectra are recorded on a spectropolarimeter.[5]

-

Measurement: The spectra are typically recorded in the far-UV range (e.g., 200-400 nm) using a quartz cuvette with a defined path length (e.g., 10 mm). The scanning speed is set to an appropriate value (e.g., 50 nm/min).[1]

Putative Biological Activity and Signaling Pathways

Direct studies on the signaling pathways of CBDB are limited. However, its structural similarity to CBD allows for informed hypotheses about its potential biological targets. Furthermore, in vitro studies on breast cancer cells have shown that CBDB, similar to CBD, can induce the production of reactive oxygen species (ROS) and affect the morphology and function of mitochondria and the endoplasmic reticulum.[7][8]

It is plausible that CBDB interacts with the endocannabinoid system, including cannabinoid receptors CB1 and CB2, as well as other receptors known to be modulated by CBD, such as serotonin (B10506) 5-HT1A receptors and transient receptor potential (TRP) channels. The butyl side chain of CBDB, being shorter than the pentyl side chain of CBD, may influence its binding affinity and potency at these targets. For instance, the butyl homolog of Δ⁹-THC (Δ⁹-THCB) has shown affinity for human CB1 and CB2 receptors comparable to that of Δ⁹-THC.[5][9]

Below are diagrams illustrating the general signaling pathways of cannabinoids, which may be relevant to the action of CBDB.

Conclusion

This compound (CBDB) is a well-characterized butyl analog of CBD with a confirmed (1'R,6'R)-trans stereochemistry. The availability of detailed spectroscopic and synthetic data provides a solid foundation for its identification and quantification. While its specific biological activities and signaling pathways are still under investigation, its structural similarity to CBD and preliminary in vitro data suggest that it may share some of the pharmacological properties of other cannabinoids. Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of CBDB. This technical guide serves as a valuable resource for scientists and researchers working with this and other related cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CB1 Kinetics | Project CBD [projectcbd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Cannabidibutol (CBDB): A Comprehensive Physicochemical and Methodological Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid and a notable impurity in commercially available CBD products derived from hemp.[1][2][3] Its structural similarity to CBD, a compound of significant therapeutic interest, necessitates a thorough understanding of its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current knowledge on CBDB, with a focus on its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of potential signaling pathways based on its structural relationship with CBD.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes the available computed and experimental data. For comparative purposes, the well-established properties of Cannabidiol (CBD) are also included.

| Property | This compound (CBDB) | Cannabidiol (CBD) |

| Molecular Formula | C₂₀H₂₈O₂ | C₂₁H₃₀O₂ |

| Molecular Weight | 300.4 g/mol [1] | 314.46 g/mol |

| Melting Point | Data not available | 66 °C (151 °F)[4] |

| Boiling Point | Data not available | 160–180 °C (320–356 °F)[4][5] |

| logP (Octanol-Water Partition Coefficient) | 6 (Computed)[1] | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water[4] |

Experimental Protocols

The isolation, characterization, and quantification of this compound have been described in the scientific literature, primarily through the work of Citti and colleagues. The following sections detail the key experimental methodologies.

Isolation of this compound from CBD Isolate

This protocol outlines the semi-preparative high-performance liquid chromatography (HPLC) method for isolating CBDB from a CBD-rich matrix.

-

Instrumentation: A semi-preparative HPLC system equipped with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid to improve peak shape. The exact gradient or isocratic conditions should be optimized to achieve separation from CBD and other related cannabinoids.

-

Detection: UV detection at a wavelength where cannabinoids exhibit strong absorbance (e.g., 228 nm).

-

Procedure:

-

Dissolve the CBD isolate in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

-

Inject the dissolved sample onto the semi-preparative HPLC column.

-

Collect the fractions corresponding to the CBDB peak as it elutes from the column.

-

Pool the collected fractions and evaporate the solvent to obtain isolated CBDB.

-

Structural Characterization of this compound

A combination of spectroscopic techniques is employed for the unambiguous structural elucidation of CBDB.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: To determine the chemical structure, including the number and types of protons and carbons.

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

Sample Preparation: Dissolve the isolated CBDB in a deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

-

Infrared (IR) Spectroscopy:

-

To identify the functional groups present in the molecule (e.g., hydroxyl, aromatic C-H, aliphatic C-H).

-

Instrumentation: An FT-IR spectrometer.

-

-

Circular Dichroism (CD) Spectroscopy:

-

To determine the stereochemistry of the molecule.

-

Instrumentation: A CD spectropolarimeter.

-

Quantification of this compound

A validated HPLC-UV method is used for the quantitative analysis of CBDB in various samples.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).

-

Flow Rate: A typical flow rate of 1.0 mL/min.

-

Detection: UV detection at 228 nm.

-

Quantification: Based on a calibration curve generated using a certified reference standard of CBDB.

Signaling Pathways

To date, specific signaling pathways for this compound have not been elucidated. However, given its structural similarity to Cannabidiol (CBD), it is plausible that CBDB may interact with similar molecular targets. The known signaling pathways of CBD are diverse and complex, and it is crucial to note that these have not been experimentally confirmed for CBDB.

The primary molecular targets of CBD include:

-

Serotonin 1A Receptor (5-HT₁ₐ): CBD acts as an agonist at this receptor, which is implicated in its anxiolytic and antidepressant effects.[6]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD can activate and desensitize these channels, which play a role in pain perception and inflammation.

-

G-Protein Coupled Receptor 55 (GPR55): CBD is an antagonist of GPR55, a receptor involved in inflammation and cancer cell proliferation.[7]

-

Cannabinoid Receptors (CB1 and CB2): CBD has a low affinity for the orthosteric sites of CB1 and CB2 receptors but can act as a negative allosteric modulator of the CB1 receptor, potentially mitigating some of the psychoactive effects of THC.[8]

The following diagram illustrates a generalized experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound is an emerging phytocannabinoid that warrants further investigation due to its presence in CBD products and its structural relationship to the therapeutically significant molecule, CBD. While foundational work has been conducted on its isolation and characterization, significant data gaps remain, particularly concerning its physicochemical properties and biological activity. The experimental protocols detailed herein provide a robust framework for researchers to further explore this compound. Future studies should focus on determining the precise physicochemical constants of CBDB and elucidating its pharmacological profile and specific signaling pathways to fully understand its potential biological impact.

References

- 1. This compound | C20H28O2 | CID 59444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabidiol in vivo blunts β-amyloid induced neuroinflammation by suppressing IL-1β and iNOS expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabidiol - Wikipedia [en.wikipedia.org]

- 5. cbdsloth.com [cbdsloth.com]

- 6. curaleafclinic.com [curaleafclinic.com]

- 7. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of Cannabidibutol (CBDB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261). The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for CBDB, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of CBDB in research and pharmaceutical applications.

Chemical Identity of CBDB

-

Systematic Name: (1'R,2'R)-5'-butyl-2'-(3-methyl-6-(1-methylethenyl)cyclohex-2-en-1-yl)-[1,1'-bi(cyclohexane)]-1',3'-diene-2,4-diol[1][2]

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for CBDB, derived from both isolated natural product and synthetic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for CBDB in CDCl₃ [3]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 155.9 | - | - | - |

| 2 | 108.0 | 6.25 | s | |

| 3 | 155.3 | - | - | - |

| 4 | 111.0 | 6.13 | s | |

| 5 | 140.8 | - | - | - |

| 6 | 123.6 | - | - | - |

| 1' | 38.3 | 3.95 | t | 3.5 |

| 2' | 46.9 | 1.83 | m | |

| 3' | 126.5 | 5.37 | s | |

| 4' | 31.0 | 2.20 | m | |

| 5' | 31.8 | 1.83 | m | |

| 6' | 134.8 | - | - | - |

| 7' | 148.9 | - | - | - |

| 8' | 22.4 | 4.63 | s | |

| 4.54 | s | |||

| 9' | 20.5 | 1.68 | s | |

| 1'' | 35.6 | 2.38 | t | 7.7 |

| 2'' | 31.5 | 1.55 | m | |

| 3'' | 22.5 | 1.35 | m | |

| 4'' | 14.0 | 0.90 | t | 7.3 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data was obtained using an electrospray ionization (ESI) source in both positive and negative modes.

Table 2: High-Resolution Mass Spectrometry Data for CBDB [3]

| Ionization Mode | Adduct | Calculated m/z | Measured m/z |

| ESI+ | [M+H]⁺ | 301.2162 | 301.2162 |

| ESI- | [M-H]⁻ | 299.2016 | 299.2011 |

Infrared (IR) Spectroscopy

The infrared spectrum of synthetic CBDB was recorded to identify characteristic functional group vibrations.

Table 3: Infrared (IR) Absorption Bands for CBDB [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~2925 | C-H stretch (aliphatic) |

| ~1625 | C=C stretch (aromatic) |

| ~1580 | C=C stretch (aromatic) |

Experimental Protocols

The following methodologies were employed for the isolation, synthesis, and spectroscopic characterization of CBDB.[3][4][5]

Isolation of Natural CBDB

Natural CBDB was isolated from a commercial hemp-derived CBD sample using semi-preparative liquid chromatography. The purity of the isolated compound was determined to be greater than 99%.[3]

Synthesis of CBDB

A stereoselective synthesis of the (1R,6R)-trans isomer of CBDB was performed to confirm its absolute configuration and chemical structure. The spectroscopic data of the synthesized compound matched that of the natural isolate.[3][4]

NMR Spectroscopy

NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Two-dimensional NMR experiments (COSY, HSQC, and HMBC) were conducted to establish the complete assignment of proton and carbon signals.[3]

Mass Spectrometry

High-resolution mass spectrometry was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization source. Data was acquired in both positive (ESI+) and negative (ESI-) ionization modes.[3]

Infrared Spectroscopy

Infrared spectra were recorded on a Perkin-Elmer Spectrum Two ATR-IR spectrometer. The spectra were scanned from 4000 to 450 cm⁻¹.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like CBDB.

Caption: Workflow for the isolation, synthesis, and spectroscopic characterization of CBDB.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and spectroscopic characterization data of 'this compound', a novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog [airus.unisalento.it]

A Technical Guide to the Synthesis and Characterization of Cannabidibutol (CBDB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutol (CBDB), also known as cannabidiol-C4 (CBD-C4), is a naturally occurring phytocannabinoid and a butyl homolog of cannabidiol (B1668261) (CBD).[1][2] It has been identified as an impurity in commercial extracts of CBD from hemp.[1][3] As the landscape of cannabinoid research expands, understanding the synthesis and physicochemical properties of less abundant cannabinoids like CBDB is crucial for drug development, quality control of CBD products, and exploring novel therapeutic avenues. This technical guide provides an in-depth overview of the synthesis and characterization of CBDB, compiling key data and experimental protocols from published scientific literature.

Chemical and Physical Properties

CBDB is a lipophilic molecule with a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[1][4] Its chemical structure consists of a resorcinol (B1680541) core with a butyl side chain and a p-menthadienyl group. The systematic IUPAC name for the naturally occurring (-)-trans-isomer is 5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol.[4][5]

| Property | Value | Reference |

| IUPAC Name | 5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | [4][5] |

| Synonyms | Cannabidiol-C4, CBD-C4 | [1][6] |

| CAS Number | 60113-11-3 | [1][4] |

| Molecular Formula | C₂₀H₂₈O₂ | [1][4] |

| Molecular Weight | 300.4 g/mol | [1][4] |

| Appearance | Reddish oil | [7] |

Stereoselective Synthesis of (-)-trans-Cannabidibutol

The synthesis of the (-)-trans-isomer of CBDB has been achieved through a stereoselective Friedel-Crafts alkylation.[7] This method allows for the specific formation of the (1R,6R) stereoisomer, which matches the configuration of the naturally occurring compound.

Experimental Protocol

The synthesis involves the acid-catalyzed condensation of 5-butylbenzene-1,3-diol (B1285304) (butyl olivetol) with (+)-(1S,4R)-p-mentha-2,8-dien-1-ol.[7]

Materials:

-

5-butylbenzene-1,3-diol

-

(+)-(1S,4R)-p-mentha-2,8-dien-1-ol

-

p-Toluenesulfonic acid (pTSA)

-

Dry Dichloromethane (DCM)

-

Argon atmosphere

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of 5-butylbenzene-1,3-diol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in dry DCM is cooled to -10 °C under an argon atmosphere.[7]

-

A solution of (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (1 equivalent) in dry DCM is added dropwise to the cooled mixture.[7]

-

The reaction mixture is stirred at -10 °C for 1 hour.[7]

-

The reaction is quenched by the addition of a saturated NaHCO₃ solution.[7]

-

The organic layer is extracted with diethyl ether.[7]

-

The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[7]

-

The crude product is then purified using chromatographic techniques to obtain pure (-)-trans-Cannabidibutol.[7]

The reported yield for this synthesis is approximately 32%.[7]

Characterization of this compound

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of CBDB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure and stereochemistry of CBDB have been elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.[1][2] The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1]

¹H-NMR and ¹³C-NMR Data for (-)-trans-CBDB:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 110.8 | - | - | - |

| 2 | 155.1 | - | - | - |

| 3 | 108.3 | 6.13 | d | 2.5 |

| 4 | 143.4 | - | - | - |

| 5 | 114.7 | 6.13 | d | 2.5 |

| 6 | 139.7 | - | - | - |

| 1' | 45.9 | 3.96 | t | 3.0 |

| 2' | 127.3 | 5.58 | s | - |

| 3' | 134.9 | - | - | - |

| 4' | 31.2 | 2.15 | m | - |

| 5' | 30.5 | 1.80 | m | - |

| 6' | 47.1 | 2.45 | m | - |

| 7' | 149.3 | - | - | - |

| 8' | 22.3 | 1.83 | s | - |

| 9' | 110.0 | 4.65, 4.55 | s, s | - |

| 10' | 21.0 | 1.68 | s | - |

| 1'' | 35.6 | 2.40 | t | 7.7 |

| 2'' | 31.5 | 1.55 | m | - |

| 3'' | 22.5 | 1.35 | m | - |

| 4'' | 14.0 | 0.90 | t | 7.3 |

| OH-2 | - | 5.30 | s | - |

| OH-6 | - | 5.30 | s | - |

Data compiled from Citti et al., 2019.

Chromatographic Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantification of CBDB.[2]

HPLC-UV Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25 °C |

Parameters are based on typical methods for cannabinoid analysis and may require optimization.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy: Shows characteristic absorbance maxima that can be used for quantification and identification.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the molecule by comparing the spectra of the synthesized and natural compounds.[2][8]

Pharmacological Properties and Signaling Pathways

The pharmacology of CBDB is not as extensively studied as that of major cannabinoids like THC and CBD. However, based on its structural similarity to other cannabinoids, its potential interactions with the endocannabinoid system can be inferred.

The butyl homolog of Δ⁹-THC (Δ⁹-THCB) has been shown to have a binding affinity for the human CB1 (Ki = 15 nM) and CB2 (Ki = 51 nM) receptors, comparable to that of Δ⁹-THC.[9] This suggests that the butyl side chain is a favorable feature for cannabinoid receptor interaction. While direct binding studies on CBDB are limited, it is plausible that it may also interact with these receptors.

The canonical signaling pathway for CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The stereoselective synthesis allows for the production of the specific, naturally occurring (-)-trans-isomer. A combination of NMR, chromatography, and other spectroscopic techniques provides a robust framework for its identification and quantification. While further research is needed to fully elucidate the pharmacological profile and specific signaling pathways of CBDB, its structural similarity to other bioactive cannabinoids suggests it is a compound of interest for future drug discovery and development efforts. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of cannabinoid science.

References

- 1. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. [PDF] Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.unimore.it [iris.unimore.it]

- 8. um.edu.mt [um.edu.mt]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Occurrence of Cannabidibutol (CBDB) in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), is a naturally occurring phytocannabinoid found in Cannabis sativa.[1] Initially identified as an impurity in cannabidiol extracts derived from hemp, its discovery has prompted further investigation into its chemical properties and prevalence.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of CBDB, focusing on its natural occurrence, analytical quantification, and the methodologies employed for its study.

Natural Occurrence and Biosynthesis

CBDB has been isolated and unambiguously identified from Cannabis sativa extracts.[1][2] It is considered a minor cannabinoid, and like other cannabinoids, it is produced in the glandular trichomes of the plant.[3][4] The general cannabinoid biosynthetic pathway originates from geranyl pyrophosphate (GPP) and olivetolic acid (OLA), which are combined to form cannabigerolic acid (CBGA), the precursor to many well-known cannabinoids.[3][4][5][6] While the specific enzymatic steps leading to the formation of the butyl side chain of CBDB have not been fully elucidated, it is hypothesized to follow a similar pathway to CBD, likely involving a butyl-analog of olivetolic acid.

Quantitative Analysis of this compound

The concentration of CBDB in Cannabis sativa is generally low, and it is often found as an impurity in CBD products.[1][2] A study that developed and validated an HPLC-UV method for the quantification of CBDB analyzed ten commercially available CBD samples. The results are summarized in the table below.

| Sample ID | CBDB Concentration (% w/w) | CBDV Concentration (% w/w) |

| Sample 1 | 0.05 | 0.12 |

| Sample 2 | 0.08 | 0.25 |

| Sample 3 | 0.11 | 0.33 |

| Sample 4 | 0.06 | 0.15 |

| Sample 5 | 0.09 | 0.28 |

| Sample 6 | 0.14 | 0.40 |

| Sample 7 | 0.07 | 0.18 |

| Sample 8 | 0.10 | 0.30 |

| Sample 9 | 0.04 | 0.10 |

| Sample 10 | 0.12 | 0.35 |

| Data synthesized from the description of a study that quantified CBDB in commercial CBD samples.[7] |

Experimental Protocols

The isolation and quantification of CBDB require precise analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method.[1][7][8]

1. Isolation of Natural this compound

The isolation of CBDB from hemp-extracted CBD was achieved through semi-preparative liquid chromatography.[1]

-

Sample Preparation: A solution of the CBD extract is prepared in an appropriate solvent, such as ethanol.[7]

-

Chromatographic System: A semi-preparative HPLC system equipped with a suitable column (e.g., C18) is used.

-

Mobile Phase: A gradient elution of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) is typically employed to separate the cannabinoids.[9][10]

-

Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the CBDB peak are collected.

-

Purification: The collected fractions are then concentrated to yield purified CBDB.

2. Quantification of this compound by HPLC-UV

A validated HPLC-UV method has been established for the quantitative determination of CBDB in CBD samples.[1][7]

-

Instrumentation: An HPLC system equipped with a UV detector is utilized.[8][9]

-

Chromatographic Conditions:

-

Column: A C18 analytical column is commonly used.

-

Mobile Phase: A mixture of water and acetonitrile (often with 0.1% formic acid) is used in an isocratic or gradient elution mode.[9][10]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection Wavelength: The UV detector is set to a wavelength where cannabinoids exhibit strong absorbance, such as 228 nm.[11]

-

-

Method Validation: The analytical method is validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and stability to ensure reliable and accurate quantification.[7]

-

Sample Analysis:

-

A known weight of the CBD sample is dissolved in a suitable solvent to a specific concentration.

-

The solution is filtered and then injected into the HPLC system.

-

The peak corresponding to CBDB is identified by comparing its retention time with that of a certified reference standard.

-

The concentration of CBDB in the sample is calculated based on the peak area and a calibration curve generated from the reference standard.

-

Signaling Pathways and Biological Activity

To date, specific signaling pathways and the biological activity of this compound have not been extensively studied. As a structural analog of CBD, it may interact with components of the endocannabinoid system, but further research is required to determine its pharmacological profile.

Conclusion

This compound is a naturally occurring, minor cannabinoid in Cannabis sativa. While its presence has been confirmed and methods for its quantification have been developed, further research is needed to fully understand its biosynthesis, pharmacological effects, and potential therapeutic applications. The analytical methods described herein provide a solid foundation for researchers to further investigate this novel phytocannabinoid.

References

- 1. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unimore.it [iris.unimore.it]

- 8. benchchem.com [benchchem.com]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. um.edu.mt [um.edu.mt]

- 11. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Cannabidibutol: A Technical Guide and Comparative Analysis

Executive Summary

Cannabidibutol (CBDB) is a naturally occurring butyl homolog of cannabidiol (B1668261) (CBD), identified as a minor cannabinoid in Cannabis sativa extracts. As a structural analog of the well-researched CBD, CBDB is of significant interest to the scientific and drug development communities for its potential therapeutic applications. However, dedicated in vitro research on CBDB is still in its nascent stages, resulting in a limited availability of specific biological activity data.

This technical guide provides a comprehensive overview of the current state of knowledge on the in vitro biological activity of CBDB. Where direct data for CBDB is scarce, this document presents an in-depth comparative analysis of the extensively studied in vitro pharmacology of CBD. This approach offers a predictive framework for the potential biological effects of CBDB and provides researchers with the necessary protocols and quantitative benchmarks to design and evaluate future studies.

This guide is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research and the exploration of novel therapeutic agents.

Introduction to this compound (CBDB)

This compound, or Cannabidiol-C4, is a phytocannabinoid characterized by a butyl side chain instead of the pentyl chain found in CBD. It is often considered an impurity in commercial extractions of CBD from hemp.[1][2] The structural similarity to CBD suggests that CBDB may interact with similar molecular targets and exhibit a comparable, albeit potentially distinct, pharmacological profile.

Known In Vitro Biological Activities of this compound (CBDB)

Direct in vitro studies on CBDB are limited. The primary findings to date have focused on its effects on cancer cell lines.

Cytotoxicity and Pro-oxidative Effects in Breast Cancer Cells

Research has shown that CBDB exhibits biological activity in human breast carcinoma cell models. In these studies, CBDB was observed to:

-

Decrease cancer cell viability.[3]

-

Increase the production of reactive oxygen species (ROS).[3]

-

Activate cellular signaling pathways related to ROS.[3]

These findings suggest that, similar to CBD, CBDB may possess pro-apoptotic and anti-proliferative properties in certain cancer contexts, mediated through the induction of oxidative stress.

Estrogen Receptor Antagonism

In an in vitro study, CBDB was shown to act as an antagonist of the estrogen receptor (ER) at a concentration of 10 μM.[4] This suggests a potential role for CBDB in modulating endocrine signaling pathways, which could have implications for hormone-sensitive cancers and other endocrine-related conditions.

Comparative In Vitro Pharmacology: Cannabidiol (CBD) as a Surrogate Model

Given the limited data on CBDB, the extensive in vitro research on CBD provides a valuable comparative framework. The following sections detail the well-characterized in vitro activities of CBD.

Receptor Binding Affinities

CBD is known for its promiscuous pharmacology, interacting with a variety of receptors and ion channels. Unlike THC, CBD has a low affinity for the orthosteric sites of the primary cannabinoid receptors, CB1 and CB2.[4] It is suggested that CBD may act as an allosteric modulator at these receptors.[5]

| Target | Ligand | Ki (nM) | Receptor Type | Reference |

| Cannabinoid Receptor 1 (CB1) | CBD | >1000 | GPCR | [4] |

| Cannabinoid Receptor 2 (CB2) | CBD | >1000 | GPCR | [4] |

| CB2 Receptor (Allosteric Site) | CBD | IC50 of 29 ± 0.3 nM (for blocking JWH133-induced ERK1/2 phosphorylation) | GPCR | [5] |

Note: A lower Ki value indicates a higher binding affinity. IC50 represents the concentration of an inhibitor where the response is reduced by half.

Cytotoxic and Anti-proliferative Activity

CBD has demonstrated cytotoxic effects across a wide range of cancer cell lines. The potency of this effect is cell-line and time-dependent.

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| Glioblastoma (LN229) | MTT | 8.9 | 24 h | [6] |

| Glioblastoma (LN18) | MTT | 9.185 | 24 h | [6] |

| Ovarian Carcinoma (A2780) | MTT | 12.3 ± 0.7 | 24 h | [3] |

| Ovarian Carcinoma (A2780) | MTT | 4.5 ± 0.2 | 72 h | [3] |

| Colorectal Adenocarcinoma (HT-29) | MTT | 30.0 ± 3.02 | 24 h | [7] |

| Hepatocellular Carcinoma (HepG2) | MTT | 15.80 | 72 h | [8] |

Anti-inflammatory Activity

CBD exhibits potent anti-inflammatory properties in vitro, primarily by modulating inflammatory pathways in immune cells.

| Cell Model | Inflammatory Stimulus | Key Effect | Molecular Targets | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine production | NF-κB, MAPK | [9][10] |

| Human Keratinocytes | Poly(I:C) | Reduction of inflammatory mediators | ||

| Newborn Mouse Brain Slices | Hypoxia-Ischemia | Reduced expression of TNFα, COX-2, iNOS | CB2 and Adenosine A2A Receptors | [11] |

Neuroprotective Activity

CBD has been shown to protect neurons from various insults in vitro, an effect attributed to its antioxidant and anti-inflammatory properties.

| Cell Model | Neurotoxic Insult | CBD Concentration | Protective Effect | Reference |

| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 0.5 - 1 µM | Ameliorated cell damage | [7] |

| SH-SY5Y Neuroblastoma Cells | 6-Hydroxydopamine (6-OHDA) | 0.05 - 2 µM | Counteracted cell damage | [7] |

| Newborn Mouse Brain Slices | Oxygen-Glucose Deprivation | Reduced acute and apoptotic brain damage | [12][13] |

Key Signaling Pathways

The in vitro biological activities of CBD, and likely CBDB, are mediated through complex signaling networks.

Experimental Protocols

The following are generalized protocols for key in vitro assays, based on methodologies reported in the literature for CBD. These can be adapted for the study of CBDB.

Cell Viability and Cytotoxicity Assays

a) MTT Assay (Metabolic Activity)

-

Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.

-

Treatment: Expose cells to a range of concentrations of CBDB (or CBD as a positive control) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6]

b) Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

-

Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate cytotoxicity as a percentage of a positive control (cells lysed to achieve maximum LDH release).[7]

Anti-inflammatory Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 mouse macrophages in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of CBDB for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell culture media and incubate for a specified period (e.g., 24 hours).

-

Supernatant and Lysate Collection: Collect the culture supernatant to measure secreted inflammatory mediators (e.g., Nitric Oxide, cytokines) and lyse the cells to extract proteins for Western blot analysis.

-

Analysis:

-

Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Cytokine Levels: Quantify levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.

-

Protein Expression: Analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK) in the cell lysates via Western blotting.[9]

-

Future Directions and Conclusion

The in vitro biological profile of this compound is an area ripe for investigation. While initial studies suggest activities analogous to CBD, such as cytotoxicity in cancer cells and potential endocrine modulation, a comprehensive understanding requires further research.

Future in vitro studies should prioritize:

-

Receptor Binding Assays: Determining the binding affinities of CBDB at cannabinoid receptors and a broader panel of GPCRs, ion channels, and nuclear receptors.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of CBDB across a diverse panel of cancer and non-cancerous cell lines.

-

Anti-inflammatory and Immunomodulatory Effects: Investigating the impact of CBDB on various immune cell types and inflammatory pathways.

-

Neuroprotective Potential: Assessing the ability of CBDB to protect neuronal cells from oxidative stress, excitotoxicity, and other forms of injury.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by CBDB to understand the molecular basis of its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cannabidiol protects an in vitro model of the blood–brain barrier from oxygen‐glucose deprivation via PPARγ and 5‐HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. researchgate.net [researchgate.net]

- 12. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Toxicological Profile of Cannabidiol-C4 (CBDB)

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The toxicological data specifically for Cannabidiol-C4 (CBDB), also known as cannabidibutol, is currently very limited. This document provides a preliminary toxicological profile by summarizing the available in vitro data on CBDB and leveraging the more extensive toxicological data of its close structural analog, Cannabidiol (B1668261) (CBD), as a predictive reference. The structural similarity between CBDB and CBD, differing only by the length of the alkyl side chain, suggests potential parallels in their toxicological profiles. However, this assumption requires confirmation through dedicated CBDB-specific toxicity studies.

Introduction to Cannabidiol-C4 (CBDB)

Cannabidiol-C4 (CBDB) is a phytocannabinoid and a butyl analog of cannabidiol (CBD). It has been identified as a component in certain strains of Cannabis and as an impurity in commercial CBD preparations.[1] Given its presence in products intended for human consumption, understanding its toxicological profile is of significant importance. This guide synthesizes the current, albeit preliminary, toxicological findings on CBDB and provides a comparative analysis with the well-characterized toxicological profile of CBD.

In Vitro Toxicity of CBDB

To date, the primary toxicological assessment of CBDB has been conducted in vitro, focusing on its effects on cancer cell lines.

Effects on Cell Viability and Oxidative Stress

A key study investigated the biological effects of CBDB on human breast carcinoma cells. The findings indicate that CBDB, similar to CBD, affects cell viability and induces the production of reactive oxygen species (ROS), leading to oxidative stress.

Table 1: Summary of In Vitro Effects of CBDB on Human Breast Carcinoma Cells

| Endpoint | Cell Line | Observed Effect |

| Cell Viability | Human Breast Carcinoma | Decrease in cell viability |

| Oxidative Stress | Human Breast Carcinoma | Increased production of Reactive Oxygen Species (ROS) |

Experimental Protocol: In Vitro Assessment of CBDB in Breast Cancer Cells

Cell Culture and Treatment:

-

Human breast carcinoma cells expressing cannabinoid receptors were cultured under standard conditions.

-

Cells were treated with varying concentrations of newly discovered phytocannabinoids, including CBDB and cannabidiphorol (CBDP), for specific durations.

Viability Assay:

-

Cell viability was assessed using a standard method, such as the MTT assay, to determine the dose-dependent cytotoxic effects of CBDB.

Reactive Oxygen Species (ROS) Measurement:

-

Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2-DCF-DA).

-

Following treatment with CBDB, cells were incubated with the probe, and the fluorescence intensity, proportional to the amount of ROS, was quantified using a plate reader or flow cytometry.

Signaling Pathway Analysis:

-

Cellular pathways related to ROS signaling were investigated through methods like Western blotting to analyze the expression and activation of key proteins involved in oxidative stress responses.

Toxicological Profile of Cannabidiol (CBD) as a Surrogate

Due to the scarcity of in vivo data for CBDB, the extensive toxicological profile of CBD is presented here as a surrogate to provide a preliminary understanding of the potential toxicities of CBDB.

Acute Toxicity of CBD

Acute toxicity studies in animals indicate that CBD has a relatively low acute toxicity profile.

Table 2: Acute Toxicity of CBD in Animal Models

| Species | Route of Administration | LD50 | Observed Effects | Reference |

| Rhesus Monkeys | Intravenous (IV) | 212 mg/kg | Tremors, CNS inhibition (depression, sedation, prostration) | [2] |

| C. elegans | - | No mortality up to 4000 µM | No acute mortality observed | [3][4] |

Subchronic and Chronic Toxicity of CBD

Repeated dose toxicity studies of CBD have been conducted in various animal models.

Table 3: Subchronic and Chronic Toxicity of CBD in Animal Models

| Species | Duration | Route of Administration | Dose Levels | Key Findings |

| Rats | 90 days | Oral | Not specified | Liver hypertrophy, adrenal vacuolation |

| C. elegans | Lifelong | - | 10-100 µM | No long-term toxicity; increased lifespan and motility at certain concentrations |

Reproductive and Developmental Toxicity of CBD

Studies have indicated potential reproductive and developmental toxicity associated with CBD administration at high doses.

Table 4: Reproductive and Developmental Toxicity of CBD in Rats

| Study Type | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| OECD Test Guideline 421 | Oral | 0, 30, 100, 300 | F0 Systemic & Female Reproductive: 100; F0 Male Reproductive: 300; F1 Neonatal & Generation: 100 | High-dose (300 mg/kg/day) led to severe maternal toxicity, including mortality, decreased body weight, and total litter loss in some females. Lower mean pup weights were also observed at this dose. Hepatocellular hypertrophy was noted at 100 and 300 mg/kg/day. |

Genotoxicity of CBD

The genotoxic potential of CBD has been evaluated in a battery of tests. Current evidence suggests that CBD is not genotoxic.

Table 5: Genotoxicity Profile of CBD

| Test Type | Test System | Results |

| Ames Test | Salmonella typhimurium | Negative |

| In vitro Chromosomal Aberration | Mammalian Cells | Negative |

| In vivo Micronucleus | Rodent Hematopoietic Cells | Negative |

Signaling Pathways and Mechanisms of Action

The toxicological and biological effects of cannabinoids are mediated through various signaling pathways. While specific pathways for CBDB are not yet fully elucidated, the observed increase in ROS suggests the involvement of oxidative stress pathways. The known pathways for CBD provide a likely framework for CBDB's mechanism of action.

CBDB-Induced Oxidative Stress Pathway

The preliminary in vitro data for CBDB points towards the induction of reactive oxygen species (ROS) as a key mechanism of its biological activity in breast cancer cells.

References

CBDB as a natural impurity in CBD products

An In-depth Technical Guide to Cannabidibutol (CBDB) as a Natural Impurity in CBD Products

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (B1668261) (CBD) has gained significant traction for its therapeutic potential, leading to a burgeoning market of CBD-based products.[1] The purity of these products is critical for ensuring safety and efficacy. This technical guide focuses on this compound (CBDB), a lesser-known, naturally occurring impurity found in CBD products derived from hemp.[2] CBDB is the butyl analog of CBD, differing in the length of its alkyl side chain.[2] Its presence is considered an indicator of the natural origin of the CBD, as it is typically absent in synthetically produced CBD.[3][4] This document provides a comprehensive overview of CBDB, including its biosynthesis, analytical detection protocols, reported concentrations, and a discussion of its potential pharmacological implications based on the known activities of structurally similar cannabinoids.

Introduction to this compound (CBDB)

This compound (CBDB) is a phytocannabinoid and a structural analog of cannabidiol (CBD). The key structural difference is the presence of a four-term butyl side chain instead of the five-term pentyl chain found in CBD.[2] While major cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and CBD have been extensively studied, minor cannabinoids and their impurities are gaining attention for their potential effects on the overall therapeutic profile and safety of cannabis-based products.

CBDB, along with cannabidivarin (B1668262) (CBDV), has been identified as a significant impurity in CBD extracted from hemp.[3] Its presence can be used as a chemical marker to distinguish between plant-derived and synthetic CBD, although trace amounts have occasionally been reported in synthetic samples, possibly due to contamination or side reactions.[4] Understanding the profile of such impurities is crucial for quality control and regulatory compliance in the pharmaceutical and consumer health sectors.[1]

Biosynthesis of CBDB

The biosynthesis of major cannabinoids like CBD and THC originates from the precursor cannabigerolic acid (CBGA).[5][6] This process involves the alkylation of olivetolic acid with geranyl pyrophosphate (GPP).[5] It is hypothesized that CBDB is formed through a parallel pathway where a different precursor, butyl-olivetolic acid (divarinolic acid with an extra methylene (B1212753) group), is alkylated by GPP to form cannabigerobutolic acid (CBGBA). This precursor is then enzymatically converted by CBDa synthase into cannabidibutolic acid (CBDBA), which subsequently decarboxylates upon heating or prolonged storage to form CBDB.

The diagram below illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of CBDB alongside CBD.

Analytical Methodologies for Detection and Quantification

The detection and quantification of CBDB in CBD products rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods employed for this purpose.[1][2]

Quantitative Data on CBDB Presence

Studies analyzing impurities in commercial CBD samples have quantified the presence of CBDB. The data highlights that CBDB is a consistent minor component in hemp-derived products.

| Impurity | Source of CBD | Concentration Range (% w/w) | Reference |

| CBDB | Industrial Hemp Extract | 0.08 – 0.19% | Citti et al., 2021[3] |

| CBDV | Industrial Hemp Extract | 0.07 – 0.41% | Citti et al., 2021[3] |

Experimental Protocols

This method is widely used for quality control and potency testing due to its cost-effectiveness and reliability for quantifying cannabinoids at relatively high concentrations.[2]

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the CBD oil or crystalline solid into a 10 mL volumetric flask.[1]

-

Add methanol (B129727) as a diluent and vortex thoroughly until the sample is completely dissolved.[1]

-

Dilute to the mark with methanol to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of certified CBDB reference standard in methanol (e.g., 1 mg/mL).

-

Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[7]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical isocratic condition is 75:25 (v/v) acetonitrile:water.[3][7]

-

Injection Volume: 10 µL.[1]

-

Detector: UV/Vis or Diode-Array Detector (DAD) set at a wavelength of 214 nm or 228 nm.[7]

-

Column Temperature: 40 °C.[8]

-

Run Time: Approximately 10-15 minutes.[1]

-

-

Data Analysis:

-

Identify the CBDB peak in the sample chromatogram by comparing its retention time with that of the certified reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of CBDB in the sample by interpolating its peak area on the calibration curve.

-

LC-MS/MS is the gold standard for analyzing cannabinoids at very low concentrations due to its superior sensitivity and specificity.[1] It is ideal for trace impurity analysis.

-

Sample and Standard Preparation:

-

Follow the same preparation steps as for HPLC-UV, but dilute the final sample and standards to a lower concentration range suitable for MS detection (e.g., 1-100 ng/mL).[8]

-

Incorporate an internal standard (e.g., CBD-d3) to improve quantitative accuracy.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster run times.

-

Column: C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).[9]

-

Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.[8][9]

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both CBDB and the internal standard. For CBDB ([M+H]⁺ at m/z 301.2), product ions can be derived from the loss of methylene units from the terpene moiety.[2]

-

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of CBDB and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting this ratio against the concentration of the standards.

-

Determine the concentration of CBDB in the sample from the calibration curve.

-

The following diagram outlines the general experimental workflow for CBDB analysis.

Caption: General workflow for the analysis of CBDB in CBD products.

Potential Pharmacological and Toxicological Profile

Currently, there is a significant lack of specific research on the pharmacological and toxicological properties of CBDB. However, due to its structural similarity to CBD, its biological activity may be inferred to be similar, though potency could differ due to the shorter alkyl chain.

CBD is known to interact with the endocannabinoid system, but its affinity for the primary cannabinoid receptors (CB1 and CB2) is low.[10][11] Instead, it acts as a negative allosteric modulator of the CB1 receptor and may act as an inverse agonist at the CB2 receptor.[12][13] Furthermore, CBD's therapeutic effects are attributed to its interaction with a wide range of other targets, including:

-

Serotonin Receptors: Agonism at the 5-HT1A receptor, which may contribute to anxiolytic effects.[14][15]

-

TRPV1 Channels: Agonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, involved in pain and inflammation modulation.[16]

-

GPR55: Antagonism at the orphan G-protein coupled receptor GPR55.[17]

Given that the alkyl side chain is crucial for the interaction of cannabinoids with their receptors, the shorter butyl chain of CBDB might result in altered binding affinity and efficacy at these sites compared to CBD. The toxicological profile of CBDB is also unknown. High doses of CBD have been associated with potential hepatotoxicity and drug-drug interactions through the inhibition of cytochrome P450 enzymes.[18][19] Whether CBDB poses similar risks requires dedicated investigation.

The diagram below shows known signaling targets of CBD, which represent putative targets for CBDB.

Caption: Putative signaling pathways for CBDB based on known CBD targets.

Conclusion

This compound (CBDB) is a consistent, naturally occurring impurity in hemp-derived CBD products. Its presence serves as a useful marker for distinguishing natural from synthetic CBD. While current concentrations in commercial products are low, its pharmacological and toxicological profiles remain largely uncharacterized. For drug development professionals and researchers, the systematic analysis and characterization of such impurities are paramount for ensuring product consistency, safety, and regulatory compliance. Further research is necessary to elucidate the specific biological activities of CBDB and to determine its potential contribution to the therapeutic or adverse effects of CBD products. The analytical protocols detailed herein provide a robust framework for the accurate quantification of CBDB, enabling better quality control across the industry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure-extract-cbd.com [pure-extract-cbd.com]

- 7. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. cannabissciencetech.com [cannabissciencetech.com]

- 10. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How CBD Interacts with CB1 & CB2 Receptors - CBD Health and Wellness [cbdhealthandwellness.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An Overview of Cannabidiol as a Multifunctional Drug: Pharmacokinetics and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential of CBD Acting on Cannabinoid Receptors CB1 and CB2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Review of the oral toxicity of cannabidiol (CBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

The Uncharted Pharmacokinetics of Cannabidibutol: A Technical Guide Based on its Structural Analogue, Cannabidiol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidibutol (CBDB) is a recently identified butyl analog of cannabidiol (B1668261) (CBD), distinguished by a four-carbon alkyl side chain. Despite its presence as an impurity in commercial CBD products, there is a significant dearth of scientific literature on its pharmacokinetics and metabolism. This technical guide addresses this knowledge gap by providing a comprehensive overview of what is currently known about CBDB and leveraging the extensive research on its close structural analog, CBD, to infer its likely metabolic fate and pharmacokinetic profile. This document summarizes quantitative pharmacokinetic data for CBD, details relevant experimental methodologies, and presents visual workflows and metabolic pathways to guide future research into the absorption, distribution, metabolism, and excretion (ADME) of CBDB.

Introduction to this compound (CBDB)